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Compound of Interest

Compound Name: Iforrestine

Cat. No.: B15417809 Get Quote

For Immediate Release

MURDOCH, Western Australia – A comprehensive technical guide detailing the chemical

structure, properties, and analytical methodologies for (+)-Iforrestine, a potent nephrotoxin

isolated from the native Australian plant Isotropis forrestii, has been compiled for researchers,

scientists, and professionals in drug development. This document consolidates available data

to facilitate further investigation into its toxicological profile and potential pharmacological

applications.

Iforrestine, a complex heterocyclic alkaloid, has been identified as the causative agent behind

the acute renal proximal tubular necrosis observed in livestock that ingest Isotropis forrestii.[1]

The definitive elucidation of its intricate molecular structure was achieved through single-crystal

X-ray diffraction analysis.

Chemical Structure and Properties
The chemical identity of (+)-Iforrestine has been established through rigorous spectroscopic

and crystallographic studies.

Table 1: Chemical Identifiers and Properties of Iforrestine
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Identifier Value Source

IUPAC Name

[(1S,3R,17S,18R,19R,20R,21

S,22R,23R,24R,25R)-19,21,22

,24-tetraacetyloxy-20-

(acetyloxymethyl)-25-hydroxy-

3,13,14,25-tetramethyl-6,15-

dioxo-2,5,16-trioxa-11-

azapentacyclo[15.7.1.0¹,²⁰.0³,²³

.0⁷,¹²]pentacosa-7(12),8,10-

trien-18-yl] benzoate

PubChem

Molecular Formula C₄₃H₄₉NO₁₈ PubChem

Molecular Weight 867.8 g/mol PubChem

SMILES String

CC1=C(C2=C(C=C1)N3C(=O)

C(C(C(C3=O)OC(=O)C)OC(=

O)C)C(C(C4(C(C(C(O2)C)OC(

=O)C5=CC=CC=C5)OC(=O)C)

COC(=O)C)OC(=O)C)

(C)O)C)C

PubChem

Appearance Orthorhombic crystals [1]

Note: The IUPAC name and SMILES string are based on the compound "Forrestine"

(PubChem CID: 44583880), which is presumed to be identical to (+)-Iforrestine based on

available literature.

Experimental Protocols
The isolation and structural characterization of Iforrestine involved a multi-step process, as

outlined in the primary literature.

Isolation of (+)-Iforrestine from Isotropis forrestii**
A detailed protocol for the extraction and purification of Iforrestine from the dried plant material

is crucial for obtaining the natural product for further studies. The general workflow is as

follows:
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Dried Isotropis forrestii plant material Extraction with organic solvents Filtration and concentration Column chromatography Further purification steps (+)-Iforrestine
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Caption: General workflow for the isolation of (+)-Iforrestine.

Structure Elucidation by X-ray Crystallography
The three-dimensional arrangement of atoms in Iforrestine was unequivocally determined

using single-crystal X-ray diffraction. This technique provides precise information on bond

lengths, bond angles, and stereochemistry.
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High-quality single crystal of Iforrestine

Mounting on a goniometer head in an X-ray diffractometer

Irradiation with monochromatic X-rays

Collection of diffraction data

Data processing and structure solution

Structure refinement

Final 3D molecular structure
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Caption: Key steps in the structure elucidation of Iforrestine by X-ray crystallography.

Biological Activity and Signaling Pathways
The primary reported biological effect of Iforrestine is its nephrotoxicity, specifically targeting

the proximal tubules of the kidneys.[1] The precise molecular mechanism and the signaling

pathways involved in this toxicity are not yet fully elucidated and represent a critical area for

future research.
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Table 2: Spectroscopic Data for Iforrestine

Spectroscopic Technique
Key Observations (as
reported in the literature)

Reference

¹H NMR
Data consistent with the

proposed structure.
[1]

¹³C NMR
Data consistent with the

proposed structure.
[1]

Mass Spectrometry

Molecular ion peak

corresponding to the molecular

formula.

[1]

Infrared (IR) Spectroscopy

Characteristic absorption

bands for functional groups

present.

[1]

Note: Specific peak assignments and detailed spectra are available in the original publication

by Colegate et al., 1989.

Further research is warranted to explore the full toxicological and potential therapeutic profile of

this complex natural product. The detailed structural and methodological information provided

in this guide is intended to serve as a foundational resource for such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15417809#what-is-the-chemical-structure-of-
iforrestine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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